molecular formula C19H18ClN3O3 B14943942 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide

Cat. No.: B14943942
M. Wt: 371.8 g/mol
InChI Key: COXDGCUVRYLMOK-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring through a cyclization reaction, typically using hydrazine derivatives and carboxylic acids.

    Final Coupling: The final step involves coupling the phenoxy intermediate with the oxadiazole derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propanoic acid: Shares the phenoxy moiety but differs in the acetamide and oxadiazole groups.

    4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1: Contains similar phenoxy and chloro groups but has different substituents.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-8-14(19-21-13(3)26-23-19)4-6-16(11)22-18(24)10-25-17-7-5-15(20)9-12(17)2/h4-9H,10H2,1-3H3,(H,22,24)

InChI Key

COXDGCUVRYLMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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